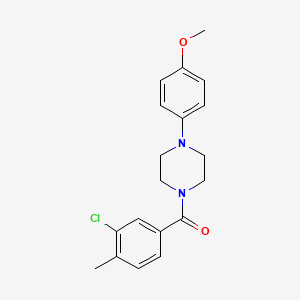
2-(6-bromo-2-methoxy-1-naphthyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-2-methoxy-1-naphthyl)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'BMN' and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BMN is not fully understood. However, it has been suggested that BMN may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The exact molecular targets of BMN are yet to be identified, and further research is required to elucidate the mechanism of action.
Biochemical and Physiological Effects:
BMN has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that BMN inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BMN has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, BMN has exhibited anti-inflammatory and antioxidant activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BMN has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, BMN has some limitations, such as its low solubility in water and limited availability. These limitations can be overcome by optimizing the experimental conditions and using appropriate solvents and techniques.
Orientations Futures
There are several future directions for BMN research. One potential direction is to identify the molecular targets of BMN and elucidate its mechanism of action. Another direction is to optimize the synthesis method of BMN to improve its yield and purity. Furthermore, BMN can be used as a building block for the synthesis of new compounds with potential applications in various fields. Overall, BMN has significant potential for scientific research, and further studies are required to fully understand its properties and applications.
Méthodes De Synthèse
The synthesis of BMN involves the reaction of 2-bromo-6-methoxy-1-naphthol with N-phenylacetamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BMN. The yield of BMN can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
BMN has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BMN has been investigated for its anticancer activity and as a potential drug candidate for the treatment of various cancers. In material science, BMN has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In organic synthesis, BMN has been utilized as a key intermediate for the synthesis of various compounds.
Propriétés
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-23-18-10-7-13-11-14(20)8-9-16(13)17(18)12-19(22)21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENWJKZCXPWGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2-methoxy-naphthalen-1-YL)-N-phenyl-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)



![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)
![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)



